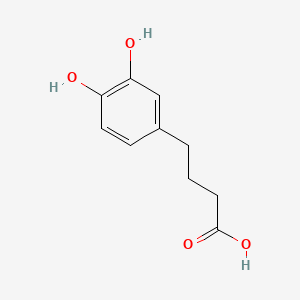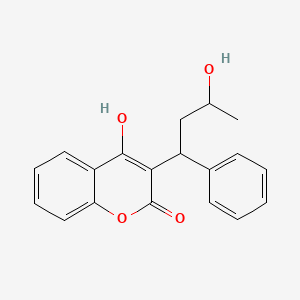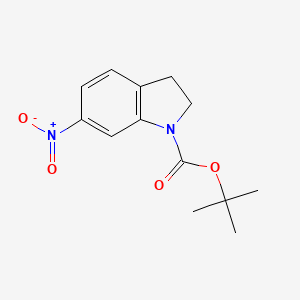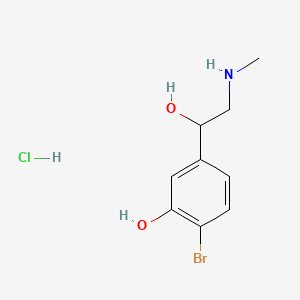
3-Bromo-2-(1-methoxybutyl)benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-(1-methoxybutyl)benzofuran is a high-quality reagent product offered by MyBioSource . It is used for pharmaceutical testing and has a molecular formula of C13H15BrO2 . Its molecular weight is 283.16 .
Synthesis Analysis
Benzofuran compounds, including this compound, are ubiquitous in nature and have strong biological activities . They have been synthesized via various methods, including free radical cyclization cascade and proton quantum tunneling . These methods have been found to be effective in constructing complex benzofuran ring systems .Molecular Structure Analysis
The molecular structure of this compound consists of a benzofuran ring substituted with a bromo group and a methoxybutyl group . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
3-Bromo-2-(1-methoxybutyl)benzofuran serves as a versatile intermediate in organic synthesis. For instance, it has been involved in the study of brominated benzolactone/lactam reactions under basic conditions, showcasing its utility in producing thiazol derivatives through Eschenmoser coupling reactions, ring transformation, or dimerization processes. These reactions are pivotal for the synthesis of compounds with potential biological activities (Kammel et al., 2015).
Antimicrobial Agents
Benzofuran derivatives, including those related to this compound, have shown significant promise as antimicrobial agents. Their unique structural features and biological activities make them candidates for developing new drugs to combat resistant microbial strains. The scaffold of benzofuran and its derivatives has been extensively researched for its efficiency in treating various microbial diseases, highlighting the importance of such compounds in medicinal chemistry (Hiremathad et al., 2015).
Pharmacological Applications
Research into benzofuran compounds extends into pharmacology, where they have been identified for their potential in treating diseases through mechanisms such as enzyme inhibition. Novel bromophenols derived from benzofuran structures have demonstrated significant antioxidant activities and inhibition of enzymes like acetylcholinesterase and butyrylcholinesterase, indicating their potential in developing treatments for conditions related to oxidative stress and neurodegeneration (Öztaşkın et al., 2017).
Anticancer Activity
Furthermore, benzofuran derivatives have been explored for their anticancer properties. The design and synthesis of such compounds targeting specific receptors or enzymes crucial for cancer cell survival underscore the versatility and potential of this compound in developing novel anticancer therapies. Their ability to inhibit key pathways involved in cancer progression makes them valuable in the pharmaceutical industry for drug development (Abdelhafez et al., 2014).
Zukünftige Richtungen
Benzofuran compounds, including 3-Bromo-2-(1-methoxybutyl)benzofuran, have attracted attention due to their biological activities and potential applications as drugs . They are considered potential natural drug lead compounds . Future research may focus on further exploring the therapeutic potential of these compounds for the treatment of microbial diseases .
Eigenschaften
IUPAC Name |
3-bromo-2-(1-methoxybutyl)-1-benzofuran |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO2/c1-3-6-11(15-2)13-12(14)9-7-4-5-8-10(9)16-13/h4-5,7-8,11H,3,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQSNQSOZHAHBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(C2=CC=CC=C2O1)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


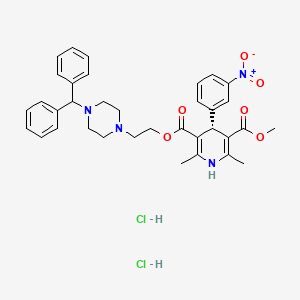
![3-(2-(4-(2-Fluoro-4-hydroxybenzoyl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B589325.png)
![1,7-Diazabicyclo[4.2.0]oct-3-EN-8-one](/img/structure/B589329.png)

